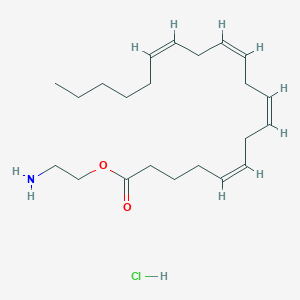

Virodhamine hydrochloride

Description

Overview of Endocannabinoid Systems and Lipid Mediators

The endocannabinoid system (ECS) is a widespread signaling system found in the brain, organs, connective tissues, glands, and immune cells. nih.govresearchgate.net It is composed of endogenous, bioactive lipid-derived mediators known as endocannabinoids, the specific G protein-coupled receptors they bind to (cannabinoid-1 (CB1) and cannabinoid-2 (CB2)), and the enzymes that synthesize and degrade these lipids. nih.govresearchgate.net The ECS is integral to numerous physiological processes, and its components are produced on demand in response to various cellular stimuli. nih.gov

Endocannabinoids are lipid messengers that interact with the same cell surface receptors targeted by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. researchgate.netnih.gov Among the most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoyl-sn-glycerol (2-AG). researchgate.net These lipid mediators, along with others like noladin ether and virodhamine (B1236660), are typically derived from arachidonic acid. nih.govmdpi.com The system's complexity is further highlighted by the interaction of endocannabinoids with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) and G protein-coupled receptor 55 (GPR55). nih.govnih.gov

The Endocannabinoid Virodhamine Hydrochloride: Context and Discovery

Virodhamine, also known as O-arachidonoyl ethanolamine (B43304) (O-AEA), is an endogenous cannabinoid that adds another layer of complexity to the regulatory functions of the ECS. wikipedia.orgnih.gov It is a constituent of both human and rat brains. caymanchem.com Unlike the well-known endocannabinoid anandamide, virodhamine exhibits a distinct pharmacological profile, acting as a partial agonist with antagonist activity at the CB1 receptor and a full agonist at the CB2 receptor. nih.govmedchemexpress.com This dual activity suggests a nuanced role in modulating the endocannabinoid system. nih.gov

Virodhamine was first identified and characterized by researchers at Eli Lilly and Co. in 2002. nih.govcannakeys.com Its discovery was somewhat serendipitous, occurring during the development of a bioanalytical method to measure anandamide in tissue. psu.edu An unexpected analyte peak was observed with the same molecular weight as anandamide but a different retention time. psu.edu This led to the hypothesis that the compound was an isomer of anandamide, with arachidonic acid and ethanolamine joined by an ester linkage instead of an amide linkage. nih.govpsu.edu The structure of virodhamine was subsequently confirmed using an authentic standard characterized by liquid chromatography atmospheric pressure chemical ionization-tandem mass spectrometry (LC APCI-MS-MS) and nuclear magnetic resonance (NMR). psu.edu

The name "virodhamine" is derived from the Sanskrit word "virodha," meaning "opposition," which reflects its structural opposition to anandamide. wikipedia.orgacs.org Research has shown that concentrations of virodhamine in the human hippocampus are comparable to those of anandamide. wikipedia.orgnih.gov However, in peripheral tissues that express the CB2 receptor, virodhamine concentrations are two- to nine-fold higher than those of anandamide. wikipedia.orgnih.gov For instance, in the spleen, where CB2 receptor expression is high, the concentration of virodhamine was found to be more than six-fold higher than anandamide. psu.edu Similarly, in the heart, virodhamine levels were over seven-fold higher than anandamide. psu.edu

| Property | Value | Source |

|---|---|---|

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-aminoethyl ester, monohydrochloride | caymanchem.com |

| Other Names | O-Arachidonoyl ethanolamine hydrochloride, O-AEA | caymanchem.com |

| Molecular Formula | C22H37NO2 • HCl | caymanchem.com |

| Formula Weight | 384.0 | caymanchem.com |

| CAS Number | 443129-35-9 | caymanchem.commedchemexpress.com |

Virodhamine is a constitutional isomer of anandamide (N-arachidonoylethanolamine or AEA). nih.govwikipedia.orgresearchgate.net Both molecules are composed of arachidonic acid and ethanolamine. nih.govwikipedia.org The critical difference lies in the chemical bond that links these two components. In virodhamine, they are joined by an ester linkage, whereas in anandamide, they are connected by an amide linkage. nih.govwikipedia.orgresearchgate.net This structural variance is the source of their distinct chemical properties and biological activities.

While both are considered endocannabinoids, their interactions with cannabinoid receptors differ significantly. Anandamide, the first endocannabinoid to be discovered, acts as a partial agonist at both CB1 and CB2 receptors. wikipedia.orgnih.govtocris.com In contrast, virodhamine functions as a partial agonist/antagonist at the CB1 receptor and a full agonist at the CB2 receptor. wikipedia.orgnih.gov This suggests that virodhamine may act as an endogenous antagonist at the CB1 receptor, introducing a novel layer of regulation within the endocannabinoid system. nih.gov Furthermore, both virodhamine and anandamide have been shown to modulate the activity of the candidate cannabinoid receptor GPR55. nih.gov

| Compound | Chemical Linkage | CB1 Receptor Activity | CB2 Receptor Activity | Source |

|---|---|---|---|---|

| Virodhamine (O-AEA) | Ester | Partial Agonist/Antagonist | Full Agonist | wikipedia.orgnih.govtocris.com |

| Anandamide (AEA) | Amide | Partial Agonist | Partial Agonist | wikipedia.orgtocris.com |

| N-Arachidonoyl dopamine (B1211576) (NADA) | Amide | Agonist | Low Affinity Agonist | wikipedia.orglipidmaps.orgcaymanchem.com |

Propriétés

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6-,10-9-,13-12-,16-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTZVCDZOZGRSZ-XVSDJDOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443129-35-9 | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 2-aminoethyl ester, hydrochloride (1:1), (5Z,8Z,11Z,14Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443129-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Pharmacology of Virodhamine Hydrochloride

Cannabinoid Receptor Ligand Activity

Virodhamine (B1236660) hydrochloride exhibits a dualistic nature in its interaction with the two primary cannabinoid receptors, CB1 and CB2. This differential activity is a key aspect of its pharmacological profile.

Cannabinoid Receptor Type 1 (CB1) Modulation: Partial Agonism and In Vivo Antagonism

At the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system, virodhamine acts as a partial agonist. nih.govresearchgate.nettocris.com This means that it binds to and activates the receptor, but elicits a response that is weaker than that of a full agonist. In some contexts, this partial agonism can also lead to antagonistic effects, where it blocks or dampens the activity of more powerful activators of the receptor. nih.govresearchgate.net

Research has shown that while virodhamine can produce some effects typical of CB1 activation, such as hypothermia in mice, it can also act as an antagonist in the presence of a full agonist like anandamide (B1667382), both in laboratory settings and in living organisms. nih.govresearchgate.net This complex behavior suggests that virodhamine may play a modulatory role within the endocannabinoid system, fine-tuning the signals mediated by CB1 receptors. nih.gov

Cannabinoid Receptor Type 2 (CB2) Agonism

In contrast to its activity at the CB1 receptor, virodhamine hydrochloride functions as a full agonist at the cannabinoid receptor type 2 (CB2). nih.govtocris.commedchemexpress.com CB2 receptors are primarily located in peripheral tissues, especially on cells of the immune system. biologists.comnih.gov As a full agonist, virodhamine binds to and fully activates the CB2 receptor, producing the maximum possible response. nih.govtocris.com This potent activation of CB2 receptors suggests a role for virodhamine in modulating immune responses and inflammatory processes. nih.gov Studies have indicated that the concentration of virodhamine in peripheral tissues expressing CB2 receptors is significantly higher than that of anandamide, another key endocannabinoid. nih.govresearchgate.net

Comprehensive Receptor Binding and Functional Assays (e.g., [35S]GTPγS binding)

The interaction of virodhamine with cannabinoid receptors has been extensively studied using various laboratory techniques, including receptor binding assays and functional assays like the [35S]GTPγS binding assay. These studies provide quantitative data on the affinity and efficacy of virodhamine at these receptors. The [35S]GTPγS binding assay, in particular, measures the activation of G-proteins coupled to the receptors, providing a direct indication of a compound's agonist or antagonist activity. nih.gov

Research utilizing such assays has confirmed that virodhamine stimulates GTPγS binding at CB2 receptors, consistent with its role as a full agonist. nih.gov Conversely, at CB1 receptors, its ability to stimulate GTPγS binding is less pronounced, reflecting its partial agonist nature. nih.gov

Interaction with Non-Cannabinoid Receptors

The pharmacological profile of this compound extends beyond the classical cannabinoid receptors, as it also interacts with other G protein-coupled receptors.

G Protein-Coupled Receptor 55 (GPR55) Agonism

Virodhamine has been identified as a potent agonist of the orphan G protein-coupled receptor 55 (GPR55). tocris.comnih.gov GPR55 is now considered by some to be a third cannabinoid receptor. nih.govrealmofcaring.org Virodhamine displays significantly greater potency and efficacy at GPR55 compared to its activity at either CB1 or CB2 receptors. nih.gov Functional assays have demonstrated that virodhamine is a full agonist at GPR55, capable of strongly stimulating G-protein activation. tocris.comnih.gov The identification of virodhamine as a GPR55 modulator has helped to elucidate the function of this receptor within the broader endocannabinoid system. nih.gov

Endothelial Cannabinoid Receptor Modulation

Virodhamine also exerts effects on the cardiovascular system through its interaction with a putative endothelial cannabinoid receptor, which is distinct from CB1 and CB2 receptors. nih.govpsu.edu It acts as a full agonist at this receptor, leading to the relaxation of blood vessels. nih.gov This vasodilatory effect is primarily dependent on the endothelium, the inner lining of blood vessels. nih.gov Studies on human pulmonary arteries have shown that virodhamine induces relaxation, an effect that is not blocked by antagonists for CB1 or CB2 receptors, further supporting the existence of a separate endothelial cannabinoid receptor. nih.gov

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Interaction

Virodhamine's interaction with the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation, has been a subject of investigation. While some endocannabinoids like anandamide are known to activate TRPV1, the direct interaction of virodhamine with this receptor is less clear. researchgate.netresearchgate.net

In studies on human pulmonary arteries, the vasorelaxant effect of virodhamine was not affected by the TRPV1 antagonist capsazepine (B1668289), suggesting that its action in this tissue is independent of TRPV1 activation. nih.gov However, in human bronchial cells, the robust calcium entry induced by higher concentrations of virodhamine was partially blocked by TRPV1 inhibitors like capsazepine and ruthenium red. rug.nl This suggests a cell-type specific and concentration-dependent interaction with TRPV1 or related TRP channels. rug.nl Further research is needed to fully elucidate the direct binding and functional consequences of virodhamine's interaction with TRPV1 in different physiological contexts.

Peroxisome Proliferator-Activated Receptors (PPARs) Engagement

Virodhamine has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. mdpi.comnih.gov Specifically, virodhamine is recognized as a ligand for PPARα. mdpi.comnih.gov

Research has shown that virodhamine, along with other endocannabinoids like oleoylethanolamide (OEA), anandamide, and noladin ether, can bind to the purified PPARα ligand-binding domain and increase its transcriptional activity. nih.govresearchgate.net This activation of PPARα by endocannabinoids suggests a role in mediating processes such as fat utilization and neuroprotection. nih.govresearchgate.net The engagement of PPARs by virodhamine highlights a mechanism of action that extends beyond the classical cannabinoid receptors, implicating it in the broader regulation of cellular metabolism and inflammatory responses. mdpi.comnih.gov

Enzymatic Interactions and Metabolic Pathways

Monoamine Oxidase (MAO) Activity Modulation

Virodhamine has been demonstrated to be a modulator of monoamine oxidase (MAO) activity, with a notable selectivity for one of its isoforms.

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Studies have revealed that virodhamine is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B) over MAO-A. nih.govnih.gov In comparative studies, virodhamine exhibited a significantly lower IC₅₀ value for MAO-B (0.71 μM) compared to MAO-A (38.70 μM), indicating a roughly 55-fold greater inhibitory potency for MAO-B. nih.gov This selective inhibition of MAO-B suggests that virodhamine could potentially modulate the levels of neurotransmitters primarily metabolized by this enzyme, such as dopamine (B1211576). nih.gov

Table 1: Inhibitory Potency of Virodhamine on MAO-A and MAO-B

| Enzyme | IC₅₀ (μM) |

| MAO-A | 38.70 |

| MAO-B | 0.71 |

Time-Dependent and Irreversible Binding Kinetics

The inhibition of MAO-B by virodhamine has been characterized as time-dependent and irreversible. nih.govnih.gov Kinetic studies have shown that virodhamine inhibits MAO-B through a mixed mechanism of irreversible binding, with a Kᵢ value of 0.258 ± 0.037 μM. nih.govnih.gov This irreversible nature of inhibition implies a long-lasting effect on the enzyme's activity.

Molecular Docking and Binding Conformation Analysis with MAO-B

Molecular docking studies have provided insights into the structural basis for virodhamine's selectivity for MAO-B. nih.govnih.gov These computational analyses predict that the terminal amino group of virodhamine is positioned favorably near the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of MAO-B. nih.govnih.gov In contrast, when docked to MAO-A, this amino group is positioned much farther away (approximately 6.52 Å) from the FAD cofactor and encounters unfavorable interactions with nearby water molecules. nih.govnih.gov

The calculated binding free energies further support this selectivity, with a more favorable energy for binding to MAO-B (−48.00 kcal/mol) compared to MAO-A (−33.97 kcal/mol). nih.gov The docking poses also indicate that the alkyl moiety of virodhamine is situated within the entrance cavity of the MAO-B active site. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines, most notably anandamide. unimi.ittandfonline.com this compound has been shown to act as an inhibitor of FAAH. Research indicates that virodhamine exhibits an IC50 value of 5.1 µM for the inhibition of this enzyme. tandfonline.com The inhibition of FAAH by compounds like virodhamine can lead to an increase in the levels of its substrates, thereby modulating endocannabinoid signaling. researchgate.net

| Enzyme | IC50 Value |

|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 5.1 µM tandfonline.com |

Monoacylglycerol Lipase (B570770) (MAGL) Substrate Activity

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). tandfonline.comnih.gov Unlike anandamide, which possesses an amide linkage and is a primary substrate for FAAH, virodhamine has an ester linkage connecting arachidonic acid and ethanolamine (B43304). This structural feature makes virodhamine a preferred substrate for MAGL. The hydrolysis of virodhamine by MAGL cleaves the ester bond, leading to the release of arachidonic acid and ethanolamine. This metabolic pathway is significant, particularly in tissues and compartments where MAGL is present, such as in plasma and on the surface of platelets.

Cyclooxygenase (COX) Pathway Involvement and Metabolite Production

The enzymatic breakdown of virodhamine by MAGL yields arachidonic acid, a crucial precursor for the synthesis of a wide array of bioactive lipids known as eicosanoids. unimi.it Arachidonic acid can be further metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are rate-limiting enzymes in the production of prostaglandins.

Research has shown that the effects of virodhamine can be linked to the production of COX-derived metabolites. For instance, in the human pulmonary artery, the vasorelaxant effect of virodhamine is partly attributed to its hydrolysis to arachidonic acid and the subsequent synthesis of a vasorelaxant prostanoid via the COX pathway. This effect is attenuated by indomethacin, a non-selective COX inhibitor. However, it is important to note that the specific prostaglandin (B15479496) metabolites produced can vary depending on the tissue and the specific COX isoform involved. One study that investigated the potential conversion of virodhamine to prostaglandin E2 (PGE2) in mouse pulmonary artery and other tissues did not find evidence for this specific conversion.

Cytochrome P450 (CYP) Epoxygenase (CYP2J2) Inhibition

Cytochrome P450 2J2 (CYP2J2) is a prominent epoxygenase, particularly abundant in the heart, that metabolizes arachidonic acid and other polyunsaturated fatty acids into bioactive epoxides. These epoxides, such as epoxyeicosatrienoic acids (EETs), are involved in various cardiovascular functions.

Virodhamine has been identified as an endogenous inhibitor of human cardiovascular CYP2J2 epoxygenase. Through competitive binding studies and kinetic metabolism measurements, it has been demonstrated that virodhamine can regulate the activity of this enzyme. This inhibitory action of virodhamine on CYP2J2 suggests a potential crosstalk between the endocannabinoid system and the cytochrome P450 pathway in the cardiovascular system. Virodhamine is considered one of the more potent endogenous inhibitors of CYP2J2.

| Enzyme | Interaction Type |

|---|---|

| Cytochrome P450 2J2 (CYP2J2) | Endogenous Inhibitor |

Physiological and Cellular Responses to Virodhamine Hydrochloride

Cardiovascular System Modulation

Vasorelaxant Effects on Human Pulmonary Arteries

Virodhamine (B1236660) hydrochloride produces a concentration-dependent and complete relaxation of isolated human pulmonary arteries that have been pre-contracted with serotonin (B10506) (5-HT). nih.govnih.gov In experimental settings, virodhamine elicited a full, slowly developing relaxation of these vessels. nih.gov The vasorelaxant potency of virodhamine was observed to be lower in arteries pre-contracted with potassium chloride (KCl) compared to those pre-constricted with 5-HT. nih.govnih.gov

Endothelium-Dependent and Independent Mechanisms of Vascular Relaxation

The vasorelaxant action of virodhamine is multifaceted, comprising both endothelium-dependent and endothelium-independent components. nih.govresearchgate.net The removal of the vascular endothelium reduces the vasorelaxant effect of virodhamine by approximately 50% in the human pulmonary artery, highlighting the significant role of the endothelium in mediating its effects. nih.gov

The endothelium-dependent relaxation is primarily mediated through the activation of a putative endothelial cannabinoid receptor. nih.govnih.gov This is supported by the fact that antagonists of this receptor, such as cannabidiol (B1668261) and O-1918, attenuate the vasorelaxant effect of virodhamine. nih.govnih.gov However, the effect is not significantly affected by antagonists for CB1 (at low concentrations), CB2, or vanilloid receptors. nih.govnih.gov The contribution of nitric oxide (NO) to this process appears to be minor, as inhibitors of NO synthase cause only a modest reduction in the vasorelaxant effect. nih.govnih.gov

Table 1: Factors Modulating Virodhamine-Induced Vasorelaxation in Human Pulmonary Arteries

| Condition/Agent | Effect on Virodhamine-Induced Relaxation | Implied Mechanism | Source(s) |

|---|---|---|---|

| Endothelium Removal | Reduced effect by ~50% | Endothelium-Dependent Pathway | nih.gov |

| Cannabidiol & O-1918 | Attenuated relaxation | Antagonism of Endothelial Cannabinoid Receptor | nih.govnih.gov |

| Rimonabant (high conc.) | Reduced effect | Antagonism of CB1/Endothelial Cannabinoid Receptor | nih.govnih.gov |

| L-NAME (NOS inhibitor) | Slightly attenuated relaxation | Minor role of Nitric Oxide pathway | nih.govnih.gov |

| Indomethacin (COX inhibitor) | Attenuated relaxation | Inhibition of COX-derived prostanoid synthesis | nih.govnih.gov |

| URB597 (FAAH inhibitor) | Attenuated relaxation | Involvement of fatty acid amide hydrolase | nih.govnih.gov |

| Apamin & Charybdotoxin | Attenuated relaxation | Blockade of Ca2+-activated K+ channels | nih.govnih.gov |

Regulation of Blood Pressure and Overall Cardiovascular Function

Virodhamine plays a role in the broader regulation of the cardiovascular system. jpp.krakow.pl Its influence on blood pressure is complex, with cannabinoids capable of producing varied effects depending on the specific receptors and tissues involved. researchgate.net Activation of peripheral CB1 receptors is often associated with hypotensive effects. researchgate.net Virodhamine itself is considered an antagonist or partial agonist at the CB1 receptor. chemsrc.commedchemexpress.comtocris.com Furthermore, virodhamine has been identified as an endogenous inhibitor of CYP2J2, a cytochrome P450 epoxygenase abundant in the heart that metabolizes arachidonic acid to bioactive epoxides involved in cardiovascular signaling. nih.govnih.gov This inhibitory action presents a potential mode of regulation for cardiovascular function. nih.gov

Hematopoietic System Regulation

Virodhamine hydrochloride also exerts regulatory effects on the hematopoietic system, specifically in the development of megakaryocytes, the precursors to platelets.

Induction of Megakaryocytic Differentiation

Virodhamine, acting as a CB2 receptor agonist, has been shown to induce the differentiation of megakaryoblastic cells into megakaryocytes. chemsrc.comnih.govmedchemexpress.com This process is characterized by several distinct morphological and molecular changes. Treatment with virodhamine leads to an increase in cell adherence, cell size, and the formation of cytoplasmic protrusions. nih.gov A key indicator of this differentiation is the observation of larger nuclei and an increased expression of the specific megakaryocytic marker, CD61. nih.govmedchemexpress.com The expression of the CB2 receptor itself is also increased in these differentiating cells. nih.govmedchemexpress.com The induction of differentiation is believed to be mediated through the CB2 receptor, triggering mitogen-activated protein kinase (MAPK) signaling and the production of reactive oxygen species (ROS). nih.govmedchemexpress.com

Cellular Proliferation and Ploidy Effects

In conjunction with inducing differentiation, virodhamine affects the proliferation and ploidy of megakaryocytic cells. medchemexpress.com Studies have shown that virodhamine inhibits the proliferation of these cells. medchemexpress.com Simultaneously, it significantly increases the proportion of high-ploidy cells, which is a hallmark of megakaryocyte maturation as they undergo endoreduplication to become large, polyploid cells capable of producing platelets. medchemexpress.com

Table 2: Effects of Virodhamine on Megakaryoblastic Cell Line

| Parameter | Observed Effect | Implication | Source(s) |

|---|---|---|---|

| Cell Adherence | Increased | Megakaryocytic Differentiation | nih.gov |

| Cell Size | Increased | Megakaryocytic Differentiation | nih.gov |

| Cytoplasmic Protrusions | Increased | Megakaryocytic Differentiation | nih.gov |

| Nucleus Size | Increased | Megakaryocytic Differentiation | medchemexpress.com |

| CD61 Expression | Increased | Marker of Megakaryocytic Lineage | nih.govmedchemexpress.com |

| CB2 Receptor Expression | Increased | Receptor-Mediated Effect | nih.govmedchemexpress.com |

| Cell Proliferation | Inhibited | Shift from Proliferation to Differentiation | medchemexpress.com |

| High-Ploidy Cells | Increased proportion | Megakaryocyte Maturation (Endoreduplication) | medchemexpress.com |

Role of MAPK Signaling and Reactive Oxygen Species (ROS) Production

Virodhamine has been shown to induce megakaryocytic differentiation by triggering Mitogen-Activated Protein Kinase (MAPK) signaling and the production of Reactive Oxygen Species (ROS). medchemexpress.comnih.govmedchemexpress.commedchemexpress.commedchemexpress.com This process is crucial for the development of megakaryocytes, the precursor cells to platelets. The activation of MAPK signaling and subsequent ROS generation can occur through the effects of MAPK on ROS-generating enzymes or via the vanilloid receptor 1 (TRPV1), which can regulate mitochondrial function. nih.gov The interplay between MAPK activation and ROS production is a key mechanism by which virodhamine influences cellular differentiation. nih.govresearchgate.net

| Cellular Process | Key Molecules Involved | Outcome |

| Megakaryocytic Differentiation | Virodhamine, MAPK, ROS, TRPV1 | Induction of megakaryocyte development |

Neurobiological and Central Nervous System Effects

This compound exerts significant effects on the central nervous system, influencing neurotransmission, mitochondrial function, and various behavioral phenotypes. medchemexpress.commedchemexpress.com

Modulation of Monoaminergic Neurotransmission

Virodhamine has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B. nih.gov MAOs are critical enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin. By inhibiting MAO-B, virodhamine can increase the levels of these neurotransmitters in the brain, thereby modulating monoaminergic neurotransmission. nih.gov This action suggests a potential role for virodhamine in mood regulation and the treatment of neurological disorders associated with monoamine imbalances. nih.gov Studies have shown that virodhamine inhibits both MAO-A and MAO-B, but with a significantly greater potency for MAO-B. nih.gov

| Enzyme | Virodhamine IC50 Value | Selectivity |

| MAO-A | 38.70 μM | ~55-fold greater for MAO-B |

| MAO-B | 0.71 μM |

Impact on Mitochondrial Functionality

The influence of virodhamine on mitochondrial function is closely linked to its effects on ROS production and MAPK signaling. nih.gov Mitochondria are the primary source of cellular ROS, and alterations in mitochondrial activity can have profound effects on cell signaling and function. Virodhamine's ability to induce megakaryocytic differentiation is, in part, mediated by its impact on mitochondrial function, leading to changes in ROS levels. nih.gov Furthermore, endocannabinoids, in general, can directly alter integrated mitochondrial function. nih.gov

In Vivo Behavioral Phenotypes (e.g., Thermoregulation, Anxiety, Working Memory)

Virodhamine administration in animal models has been shown to induce a variety of behavioral effects. It is known to lower body temperature in mice, a classic cannabinoid-like effect. wikipedia.org Research has also demonstrated its anxiolytic-like properties, with studies showing it can repair nicotine- and stress-induced anxiety-like behaviors. medchemexpress.comd-nb.info Additionally, virodhamine has been found to impact working memory. d-nb.infonih.govnih.gov Specifically, it has shown some recovering effects against working memory impairment-like behaviors induced by nicotine (B1678760) and immobilization stress. d-nb.info

| Behavioral Phenotype | Effect of Virodhamine |

| Thermoregulation | Lowers body temperature |

| Anxiety | Anxiolytic-like effects |

| Working Memory | Recovering effects against impairment |

Immunomodulatory Actions

Virodhamine exhibits immunomodulatory properties, primarily through its interaction with the cannabinoid receptor 2 (CB2), which is highly expressed in immune cells. nih.govnih.govfrontiersin.org

Inhibition of Human Neutrophil Chemotaxis

Virodhamine is a potent inhibitor of human neutrophil chemotaxis, the directed movement of neutrophils towards a chemical stimulus. nih.govresearchgate.netelsevierpure.comsci-hub.box This inhibitory effect is significant, with a reported IC50 value of 0.2 nM for the inhibition of N-formyl-l-methionyl-l-leucyl-l-phenylalanine-induced migration of human neutrophils. nih.govresearchgate.net This action appears to be mediated through a novel pharmacological target distinct from the CB1 and CB2 receptors. nih.govresearchgate.netelsevierpure.com The inhibition of neutrophil migration suggests a potential anti-inflammatory role for virodhamine. nih.gov

| Compound | IC50 for Inhibition of Neutrophil Migration |

| Virodhamine | 0.2 nM |

| N-arachidonoyl dopamine | 8.80 nM |

| O-1602 (abnormal-CBD analog) | 33 nM |

Exocrine Gland Function

Exocrine glands are specialized organs that secrete substances onto an epithelial surface through a duct. These glands play a crucial role in various physiological processes, and their function can be modulated by the endocannabinoid system.

Modulation of Saliva Secretion and Composition

This compound has been shown to influence the function of salivary glands, a key component of the exocrine system. Research into its effects on the submandibular gland, a major salivary gland, reveals its modulatory role in both the volume and content of secreted saliva.

Studies have demonstrated that virodhamine exerts an inhibitory effect on the rate of saliva flow. biologists.com In experimental models, the application of virodhamine to the submandibular gland resulted in a notable decrease in the rate of saliva secretion. biologists.comresearchgate.net This effect is thought to be mediated through cannabinoid receptors present in the gland. biologists.com Virodhamine is known to act as a partial agonist with in vivo antagonist activity at the CB1 receptor, while functioning as a full agonist at the CB2 receptor. nih.govmedchemexpress.com The presence of both CB1 and CB2 receptors in the submandibular gland suggests a complex regulatory mechanism for salivation. biologists.com

Beyond its impact on saliva volume, virodhamine also alters the composition of saliva. Investigations have shown that it decreases the concentration of total calcium (Ca²⁺) and protein in the saliva produced by the submandibular gland. biologists.comresearchgate.net The reduction in protein concentration is particularly significant, indicating an influence on the synthesis or secretion of salivary proteins. researchgate.net

The table below summarizes the observed effects of virodhamine on submandibular gland secretions based on research findings.

| Parameter | Effect of Virodhamine (30 μM) |

| Saliva Flow Rate | 22 ± 2% decrease |

| Total Ca²⁺ Concentration | 14 ± 1% decrease |

| Protein Concentration | 32 ± 2% decrease |

| Data derived from in vivo studies on the submandibular gland. biologists.com |

The mechanism behind these changes is linked to the activation of cannabinoid receptors, which can influence ion transport and protein exocytosis in the acinar cells of the salivary glands. biologists.com The dual action of virodhamine on different cannabinoid receptor subtypes adds a layer of complexity to its physiological effects on exocrine gland function. biologists.comnih.gov

Therapeutic Potential and Translational Research of Virodhamine Hydrochloride

Neurodegenerative and Psychiatric Disorders

The endocannabinoid system is recognized for its significant role in the pathophysiology of various neurological and psychiatric disorders. nih.gov Virodhamine (B1236660), as a component of this system, demonstrates potential therapeutic utility through its interactions with key enzymes and receptors in the brain. nih.govnih.gov

Therapeutic Strategies for Alzheimer's Disease

Targeting the endocannabinoid system has emerged as a promising therapeutic avenue for Alzheimer's disease. nih.gov Research indicates that endocannabinoid signaling can modulate core pathological processes of the disease, including neuroinflammation and protein misfolding. nih.gov Virodhamine's potential in this area is linked to its activity as a selective inhibitor of the enzyme monoamine oxidase-B (MAO-B). nih.gov

Studies have demonstrated that virodhamine is a time-dependent, irreversible inhibitor of MAO-B, showing approximately 55-fold greater selectivity for MAO-B over MAO-A. nih.govnih.gov The inhibition of MAO-B is a clinically validated strategy for neurodegenerative diseases. nih.gov This selective inhibition by virodhamine suggests a potential therapeutic application for Alzheimer's disease, positioning it as a compound of interest for further investigation into neuroprotective strategies. nih.govnih.gov

Therapeutic Strategies for Parkinson's Disease

Parkinson's disease is primarily characterized by the loss of dopaminergic neurons. mdpi.com Therapeutic strategies often focus on modulating dopamine (B1211576) levels and protecting remaining neurons. Virodhamine's potent and selective inhibition of MAO-B is particularly relevant in this context. nih.gov MAO-B is a key enzyme in the degradation of dopamine; its inhibition can help preserve dopamine levels in the brain. researchgate.net

Research has confirmed that virodhamine acts as a time-dependent and irreversible inhibitor of human MAO-B, with an inhibition constant (Kᵢ) of 0.258 µM. nih.gov This mechanism is shared by established clinical treatments for Parkinson's disease. nih.gov The demonstrated ability of virodhamine to irreversibly bind to and inhibit MAO-B suggests its potential as a therapeutic agent for the treatment of Parkinson's disease. nih.govnih.gov The interaction between the cannabinoid and dopamine receptor systems may be important in the pathophysiology of Parkinson's disease, highlighting the potential for virodhamine to modulate biogenic monoamine levels. nih.gov

| Enzyme | IC₅₀ Value (µM) | Inhibition Constant (Kᵢ) (µM) | Mechanism of Inhibition | Selectivity |

|---|---|---|---|---|

| MAO-A | 38.70 | Not Reported | Not Reported | ~55-fold greater inhibition of MAO-B |

| MAO-B | 0.71 | 0.258 | Time-dependent, irreversible |

Implications for Anxiety and Depression

The endocannabinoid system is integral to mood regulation and emotional processing, and its dysregulation has been linked to anxiety and depression. nih.govmdpi.com Virodhamine's role in these conditions is complex, involving multiple mechanisms. As a selective inhibitor of MAO-B, it aligns with a class of compounds that have shown promise in treating depression. nih.gov

Furthermore, virodhamine interacts with cannabinoid receptors that are key to mood regulation. It acts as a full agonist at the CB2 receptor and a partial agonist or antagonist at the CB1 receptor. nih.govtaylorandfrancis.com While CB1 receptor antagonism has been associated with anxiogenic responses in some contexts, direct preclinical evidence has shown that virodhamine can produce anxiolytic-like effects. nih.gov Specifically, it was found to repair anxiety-like behaviors induced by nicotine (B1678760) and immobilization stress in animal models. This suggests that enhancing endocannabinoid signaling, even through complex modulators like virodhamine, may offer a novel approach to managing affective disorders. frontiersin.org

Vascular and Pulmonary Applications

Virodhamine exhibits significant activity in the cardiovascular and pulmonary systems, primarily related to its ability to modulate vascular tone.

Management of Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated pressure in the pulmonary arteries. dovepress.com Research has identified virodhamine as a potent vasorelaxant in human pulmonary arteries. nih.gov Studies using isolated human pulmonary artery tissue demonstrated that virodhamine causes a full, concentration-dependent relaxation of vessels pre-contracted with 5-HT. nih.gov This effect suggests that virodhamine could be a candidate for therapeutic use in conditions like pulmonary hypertension, where vasodilation is a key therapeutic goal. nih.govresearchgate.net

The mechanism of this relaxation is twofold: it involves the activation of a putative endothelial cannabinoid receptor and, secondly, the hydrolysis of virodhamine to arachidonic acid, which is then converted into a vasorelaxant prostanoid via the COX enzyme pathway. nih.gov This dual action presents a unique potential advantage in the management of pulmonary hypertension. nih.gov

| Parameter | Value | Condition |

|---|---|---|

| pEC₅₀ | 5.07 ± 0.07 | Vessels pre-contracted with 5-HT |

| Effect | Full, slowly developing relaxation | |

| Mechanisms | 1. Activation of putative endothelial cannabinoid receptor | |

| 2. Hydrolysis to arachidonic acid and subsequent COX-derived prostanoid production |

Control of Vascular Tone in Pathophysiological States

Virodhamine's ability to induce vasorelaxation extends beyond the pulmonary circulation, suggesting a broader role in controlling vascular tone in various physiological and pathophysiological conditions. nih.gov In studies on rat small mesenteric arteries, virodhamine induced endothelium-dependent relaxation. nih.gov This effect was mediated by the activation of Ca²⁺-activated K⁺ (KCa) channels and appeared to involve the putative "abnormal-cannabidiol receptor," rather than classical CB1 or CB2 receptors. nih.gov

The vasorelaxant properties of virodhamine are significant because endothelial dysfunction is a hallmark of many cardiovascular diseases. nih.gov By acting on endothelial receptors and promoting the release of vasoactive substances, virodhamine could potentially help manage conditions characterized by excessive vasoconstriction or impaired vasodilation. nih.govnih.gov

Anti-inflammatory Modalities

Virodhamine hydrochloride's potential as an anti-inflammatory agent is primarily linked to its activity as a full agonist at the cannabinoid CB2 receptor. nih.govnih.gov CB2 receptors are predominantly expressed on cells of the immune system, and their activation is known to modulate inflammatory responses, including cytokine release. taylorandfrancis.com Research has demonstrated that Virodhamine's interaction with these receptors can lead to a reduction in key inflammatory mediators.

A significant study investigated the effects of Virodhamine on human bronchial epithelial cells (16HBE14o-). nih.govrug.nlnih.gov In this model, both CB1 and CB2 receptor mRNA and proteins were detected. Virodhamine was found to concentration-dependently decrease forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation, an effect that was inhibited by a CB2 receptor antagonist (SR144528), indicating the involvement of CB2 receptors and their associated G(i/o) proteins. nih.govnih.gov This inhibition of cAMP production was paralleled by a significant reduction in tumor necrosis factor-alpha (TNF-α) induced interleukin-8 (IL-8) release. nih.govrug.nlnih.gov IL-8 is a potent pro-inflammatory chemokine, and its suppression suggests that Virodhamine may exert anti-inflammatory effects in the airways by modulating cytokine release from the bronchial epithelium. nih.gov

Further research points to Virodhamine's interaction with the G protein-coupled receptor 55 (GPR55), which is also implicated in inflammatory processes. nih.govresearchgate.net Virodhamine, along with the endocannabinoid anandamide (B1667382), has been shown to modulate GPR55-mediated signaling. nih.govresearchgate.netdrexel.edu These endocannabinoids act as partial agonists, modulating the receptor's response to other ligands. researchgate.net Given that GPR55 antagonists have shown potential in treating inflammatory pain, Virodhamine's role as a modulator of this receptor could contribute to its anti-inflammatory profile. nih.gov The interplay between CB2 and GPR55 receptors may be crucial in fine-tuning the immune response. nih.gov

Additionally, Virodhamine has been noted for its cardioprotective and anti-inflammatory roles, with concentrations significantly higher than anandamide in peripheral tissues that express the CB2 receptor. nih.govnih.gov

Interactive Data Table: this compound's Anti-inflammatory Activity

| Target Cell/Tissue | Receptor(s) Involved | Key Finding | Implication |

| Human Bronchial Epithelial Cells | CB2 | Inhibition of TNF-α-induced IL-8 release. nih.govrug.nlnih.gov | Potential for treating airway inflammation. |

| Immune Cells | CB2, GPR55 | Modulation of cytokine release. taylorandfrancis.comnih.gov | Broad anti-inflammatory potential. |

| Cardiovascular System | Endothelial Cannabinoid Receptor | Vasorelaxation of human pulmonary artery. nih.gov | Cardioprotective effects. |

Oncological Research Directions

The oncological research landscape for this compound is currently focused and specialized, with promising findings in the context of hematological malignancies. While the broader anti-cancer effects of some cannabinoids are under investigation, Virodhamine's most notable potential lies in its ability to induce cellular differentiation.

A key study has shown that Virodhamine, acting as a CB2 receptor agonist, can induce megakaryocytic differentiation in a megakaryoblastic cell line. nih.gov This process was characterized by observable changes in the cells, including increased cell adherence, larger cell and nucleus size, and the formation of cytoplasmic protrusions. nih.gov Furthermore, there was an increased expression of the megakaryocytic marker CD61, a hallmark of differentiation in this lineage. nih.gov The study suggests that this differentiation is mediated through the CB2 receptor and involves the mitogen-activated protein kinase (MAPK) signaling pathway and the production of reactive oxygen species (ROS). nih.gov

This finding is particularly relevant for certain types of leukemia, such as acute megakaryoblastic leukemia, where the cancer is characterized by the proliferation of immature megakaryoblasts. The ability of Virodhamine to promote the differentiation of these cells into more mature megakaryocytes could represent a therapeutic strategy to halt the uncontrolled proliferation of these cancer cells. nih.gov

It is important to note that while other endocannabinoids have been investigated for their effects on various cancers, the specific research on Virodhamine's role in solid tumors is limited. The current evidence points towards a more specialized application in hematological cancers.

Interactive Data Table: Oncological Research Findings for this compound

| Cancer Cell Line | Key Effect | Mechanism of Action | Potential Therapeutic Relevance |

| Megakaryoblastic Cells | Induces megakaryocytic differentiation. nih.gov | Mediated through CB2 receptor, involving MAPK signaling and ROS production. nih.gov | Treatment of acute megakaryoblastic leukemia. |

Pain Management Strategies

The endocannabinoid system is recognized for its crucial role in pain modulation, and this compound, as an endogenous cannabinoid, is implicated in these pathways. nih.govresearchgate.net Its potential for pain management stems from its interactions with cannabinoid receptors and other related targets that are involved in nociceptive signaling.

Virodhamine's activity as a full agonist at the CB2 receptor is a key aspect of its potential analgesic properties. nih.gov CB2 receptors are found on immune cells, and their activation has been shown to be effective in reducing both inflammatory and neuropathic pain, often without the psychoactive side effects associated with CB1 receptor activation. nih.govfrontiersin.orgnih.gov The development of selective CB2 agonists is an active area of research for new and safer pain therapies. frontiersin.org

While direct clinical studies on Virodhamine for pain are not extensive, the preclinical evidence for the role of CB2 agonists and GPR55 modulators in pain relief provides a strong rationale for further investigation into Virodhamine's therapeutic potential in this area. nih.gov

Antitussive Interventions

While direct research on this compound as a cough suppressant is limited, its pharmacological profile as a CB2 receptor agonist suggests a potential role in antitussive interventions. The endocannabinoid system has been implicated in the regulation of the cough reflex, primarily through the activation of CB2 receptors on sensory nerves in the airways. nih.goversnet.org

Studies have shown that activation of the CB2 receptor can inhibit airway sensory nerve activity and the cough reflex in preclinical models. nih.govcore.ac.uk Non-selective cannabinoids have demonstrated the ability to suppress the cough reflex, but their clinical utility is hampered by CB1-mediated side effects. ersnet.org This has led to the proposition that selective CB2 agonists, which are devoid of these central effects, could offer a novel and safe therapeutic approach for chronic cough. ersnet.org

The anti-inflammatory effects of Virodhamine in the airways, such as the reduction of IL-8 release in bronchial epithelial cells, could also contribute to its potential antitussive action by reducing airway inflammation that can trigger coughing. nih.govnih.gov Given that Virodhamine is a full agonist at the CB2 receptor, it is a plausible candidate for investigation as a novel antitussive agent. However, further research is necessary to directly evaluate its effects on the cough reflex.

Advanced Methodologies and Future Research Directions

In Vitro and Ex Vivo Experimental Paradigms

Virodhamine (B1236660) hydrochloride has been the subject of numerous in vitro and ex vivo studies to elucidate its pharmacological profile. These experimental paradigms are crucial for understanding its interactions with biological systems at the molecular and tissue levels.

Virodhamine's unique pharmacological identity is largely defined by its distinct interactions with cannabinoid receptors. Receptor binding assays have been instrumental in characterizing its affinity and activity. Studies have shown that virodhamine is a partial agonist with antagonist activity at the CB1 receptor, while it acts as a full agonist at the CB2 receptor. researchgate.netnih.gov This dual activity distinguishes it from other endocannabinoids like anandamide (B1667382).

Functional assays, such as [35S]GTPγS binding, further clarify its efficacy at these receptors. In assays utilizing GTP binding, virodhamine demonstrated full agonism at the CB2 receptor, although with a lower potency compared to anandamide or the synthetic agonist WIN 55,212-2. researchgate.net Its partial agonist activity at the CB1 receptor is also a key characteristic identified through these functional studies. researchgate.netnih.gov Beyond the classical cannabinoid receptors, research indicates that virodhamine and anandamide can modulate the activity of the candidate cannabinoid receptor GPR55. nih.gov At high concentrations, virodhamine can inhibit agonist-mediated signaling and internalization of the GPR55 receptor. nih.gov

| Parameter | Receptor | Finding | Source |

| Activity | CB1 | Partial agonist / Antagonist | researchgate.netnih.gov |

| Activity | CB2 | Full agonist | researchgate.netnih.gov |

| Activity | GPR55 | Modulator / Inhibitor at high concentrations | nih.gov |

| Functional Assay | CB2 | Full agonist in GTP binding assays | researchgate.net |

The physiological effects of virodhamine have been extensively studied using isolated tissue preparations, particularly from the cardiovascular system. In the rat isolated small mesenteric artery, virodhamine induces endothelium-dependent relaxation. nih.gov This vasorelaxant effect appears to be mediated by the activation of Ca(2+)-activated K(+) channels (K(Ca)), as the response was significantly reduced by K(Ca) blockers like apamin and charybdotoxin. nih.gov

Similarly, in isolated human pulmonary arteries precontracted with 5-HT, virodhamine caused a full, slowly developing relaxation. nih.gov This effect involves at least two mechanisms: a direct action via the putative endothelial cannabinoid receptor and an indirect action through a cyclooxygenase (COX)-derived vasorelaxant prostanoid, which is formed from the metabolism of virodhamine to arachidonic acid. nih.gov The involvement of K+ channels is also suggested in this tissue, as raising the extracellular K+ concentration attenuated the virodhamine-induced relaxation. nih.gov

| Tissue Preparation | Species | Primary Effect | Proposed Mechanism(s) | Source |

| Small Mesenteric Artery | Rat | Endothelium-dependent vasorelaxation | Activation of Ca(2+)-activated K(+) channels (K(Ca)) | nih.gov |

| Pulmonary Artery | Human | Full vasorelaxation | Activation of endothelial cannabinoid receptors; COX-derived prostanoids; Activation of K+ channels | nih.gov |

Cell-based assays have provided significant insights into the cellular functions of virodhamine, particularly its role in cell differentiation. In studies using a megakaryoblastic cell line, virodhamine was shown to induce megakaryocytic differentiation. nih.gov This process was characterized by increased cell adherence, larger cell and nucleus size, cytoplasmic protrusions, and increased expression of the megakaryocytic marker CD61. nih.govmedchemexpress.com The mechanism appears to involve the CB2 receptor and is mediated by the triggering of MAPK signaling and the production of reactive oxygen species (ROS). nih.govmedchemexpress.com

Other cell-based functional assays have demonstrated that virodhamine can inhibit the transport of anandamide in RBL-2H3 cells, although it is a less potent inhibitor than other compounds like AM404. researchgate.net In terms of toxicity, cell viability assessments using the lactate dehydrogenase (LDH) assay on U2OS cells showed that virodhamine did not induce cell death, suggesting a lack of acute cytotoxicity in this model system. nih.gov

| Cell Line | Assay Type | Key Finding | Source |

| Megakaryoblastic cells | Differentiation | Induces megakaryocytic differentiation via CB2, MAPK signaling, and ROS production. | nih.govmedchemexpress.com |

| RBL-2H3 cells | Transport | Inhibits anandamide transport. | researchgate.net |

| U2OS cells | Toxicity (Viability) | Does not induce cell death. | nih.gov |

In Vivo Preclinical Model Applications

Preclinical studies in animal models have been essential for understanding the systemic effects of virodhamine and its potential physiological roles.

In vivo neurobiological research has revealed that virodhamine exerts measurable effects within the central nervous system. A key finding from studies in mice is that virodhamine produces hypothermia. researchgate.netnih.gov When co-administered with anandamide, virodhamine partially antagonized the more pronounced hypothermic effect of anandamide, providing in vivo evidence for its antagonist activity at the CB1 receptor. researchgate.netnih.gov Furthermore, research has shown that virodhamine can inhibit monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), with a significantly greater potency for MAO-B. nih.gov This selective inhibition of MAO-B suggests a potential area of investigation for its use in animal models of neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov The presence of virodhamine in rat brain and human hippocampus at concentrations similar to anandamide underscores its potential relevance in central nervous system function. researchgate.netnih.gov

The vasorelaxant properties of virodhamine observed in ex vivo tissue preparations have significant implications for its role in cardiovascular and pulmonary function in vivo. nih.govnih.gov Studies have identified virodhamine in various peripheral tissues in rats, including the heart, with concentrations 2- to 9-fold higher than those of anandamide. researchgate.netnih.govresearchgate.net More specifically, in the porcine left ventricle, virodhamine levels were found to be 9.6-fold higher than anandamide levels, suggesting a prominent role in cardiovascular regulation. nih.gov Virodhamine has been identified as an endogenous inhibitor of the cardiovascular cytochrome P450 (CYP) epoxygenase CYP2J2, which is involved in the metabolism of arachidonic acid to bioactive epoxides that regulate cardiovascular functions. nih.gov This inhibitory action presents a novel mechanism by which virodhamine may influence cardiovascular health in vivo. nih.gov

Models for Immunological and Inflammatory Responses

The investigation of virodhamine's role in immune modulation is largely guided by its activity at the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells. taylorandfrancis.comresearchgate.net One of the key functions of CB2 receptors appears to be the modulation of cytokine release, a central process in inflammatory responses. taylorandfrancis.com The concentration of virodhamine is notably two- to nine-fold higher than that of anandamide in peripheral tissues where CB2 receptors are abundant, such as the spleen, suggesting a significant physiological role in these areas. canneconomy.comnih.gov

Future research can leverage established animal models of inflammation to elucidate the specific effects of virodhamine. For instance, models of lipopolysaccharide (LPS)-induced endotoxemia are widely used to study severe inflammatory responses and sepsis, where therapies targeting immune dysregulation are explored. nih.gov Given that endocannabinoids are known to exert both pro- and anti-inflammatory effects depending on the context, such models would be invaluable for characterizing virodhamine's precise impact. nih.gov Furthermore, models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, could clarify virodhamine's potential in protecting against neuroinflammation, a process where the endocannabinoid system is known to be involved. nih.gov

Virodhamine's interaction with the GPR55 receptor, another candidate cannabinoid receptor, also presents a key area for investigation within inflammatory models. nih.govnih.gov Both virodhamine and anandamide have been shown to modulate GPR55 signaling, potentially muting inflammatory responses mediated by ligands like lysophosphatidylinositol (LPI), whose levels are known to increase during inflammation. nih.govnih.gov

| Receptor | Location | Role in Immunity and Inflammation | Virodhamine's Interaction |

| CB2 | Predominantly on immune cells and in peripheral tissues (e.g., spleen) taylorandfrancis.comresearchgate.net | Modulation of cytokine release taylorandfrancis.com | Full Agonist canneconomy.comnih.gov |

| GPR55 | Expressed in various tissues, including immune cells | Modulates inflammatory signaling pathways nih.govnih.gov | Partial Agonist / Antagonist nih.gov |

Computational and Structural Biology Approaches

Computational methods are becoming indispensable for predicting and understanding the interactions between endogenous ligands like virodhamine and their biological targets. These in silico approaches accelerate drug discovery and provide insights into molecular mechanisms that are difficult to observe experimentally. mdpi.com

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand and a protein at the molecular level. nih.govmdpi.com These techniques have been applied to virodhamine and other cannabinoids to explore their binding affinities and conformations within the binding pockets of various protein targets. nih.govnih.gov

A notable study combined molecular docking with molecular dynamics (MD) simulations to investigate the binding of virodhamine to human cardiovascular cytochrome P450 (CYP) epoxygenase CYP2J2. nih.govnih.gov The simulations provided atomistic details of the binding process, identifying key residues and interacting energies. nih.gov This computational approach supported experimental findings that virodhamine acts as an endogenous inhibitor of this enzyme, which is involved in cardiovascular signaling. nih.gov

Similarly, computational docking studies have provided insights into the selective interactions of virodhamine with human monoamine oxidase-B (MAO-B). nih.gov These studies showed that virodhamine fits well into the binding cavities of both MAO-A and MAO-B but binds particularly tightly to MAO-B. The binding is stabilized by π-π stacking and strong hydrophobic interactions with nearby amino acid residues, leading to potent inhibition of the enzyme. nih.gov Such findings highlight the potential for virodhamine to modulate monoaminergic neurotransmission, a role beyond its canonical interactions with cannabinoid receptors. nih.gov

| Target Protein | Computational Method | Key Findings |

| CYP2J2 | Molecular Docking & MD Simulations | Revealed atomistic details of virodhamine binding, supporting its role as an endogenous inhibitor. nih.govnih.gov |

| MAO-B | Molecular Docking | Demonstrated tight binding through π-π stacking and hydrophobic interactions, explaining potent and selective inhibition. nih.gov |

Bioanalytical and Metabolomic Techniques

Accurate quantification of endocannabinoids and related lipid messengers in biological matrices is fundamental to understanding their physiological and pathological roles. The inherent low concentrations and chemical instability of these molecules necessitate highly sensitive and specific analytical methods. uzh.ch

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the measurement of endocannabinoids in biological samples. researchgate.netchromatographyonline.com This technique offers exceptional sensitivity and selectivity, allowing for the simultaneous quantification of multiple analytes, including virodhamine, anandamide (AEA), and 2-arachidonoylglycerol (B1664049) (2-AG), in complex matrices like cells, brain tissue, and plasma. uzh.chnih.gov

Several validated LC-MS/MS methods have been developed for endocannabinoid profiling. researchgate.netnih.gov These methods typically use positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for selective detection. nih.govnih.gov For virodhamine, collision-induced dissociation results in the formation of a characteristic ethanolamine (B43304) product ion (m/z 62), which is often the same product ion monitored for anandamide, necessitating chromatographic separation. researchgate.net Methods have been validated according to regulatory guidelines, establishing key performance characteristics. researchgate.netnih.gov For example, one method reported a lower limit of quantification (LLOQ) for virodhamine of 0.15 ng/mL, with linearity demonstrated up to 10 ng/mL. researchgate.netnih.gov However, analyses of virodhamine can be challenging, with some studies noting higher matrix effects and lower extraction yields compared to other endocannabinoids like AEA and 2-AG. researchgate.netnih.gov

| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |

| Virodhamine (VA) | 0.15 | up to 10 | researchgate.netnih.gov |

| Anandamide (AEA) | 0.03 | up to 10 | researchgate.netnih.gov |

| 2-Arachidonoylglycerol (2-AG) | 2.00 | up to 50 | researchgate.netnih.gov |

| N-Arachidonoyldopamine (NADA) | 0.03 | up to 10 | researchgate.netnih.gov |

| 2-Arachidonoylglycerol ether (2-AGE) | 0.30 | up to 10 | researchgate.netnih.gov |

Emerging Research Avenues and Unexplored Areas

Despite over two decades of research since its discovery, significant gaps remain in our understanding of virodhamine's function and metabolism. Its unique pharmacology suggests it may play a regulatory role in the endocannabinoid system that is not yet fully appreciated. nih.gov

A critical unexplored area is the biosynthesis pathway of virodhamine. canneconomy.com While the synthesis routes for anandamide (primarily from N-arachidonoyl-phosphatidylethanolamine, NAPE) and 2-AG (from diacylglycerol, DAG) have been extensively studied, very little is known about how virodhamine is produced endogenously. canneconomy.comresearchgate.netasm.org

One prevailing hypothesis centers on the oppositional chemical linkage between virodhamine and anandamide. Virodhamine is an ester of arachidonic acid and ethanolamine, whereas anandamide is an amide formed from the same two molecules. canneconomy.comnih.gov This structural relationship has led to speculation that the two endocannabinoids might be interconverted. canneconomy.comtaylorandfrancis.com A non-enzymatic transformation between N-acylethanolamines (like anandamide) and their corresponding O-acyl esters (like virodhamine) has been reported, a reaction that can be catalyzed by acids or bases. taylorandfrancis.com This suggests a potential mechanism for a "switch" between CB1-mediated responses (driven by anandamide) and CB2-mediated responses (driven by virodhamine). taylorandfrancis.com Elucidating the specific enzymes and cellular conditions that might govern this potential conversion is a key direction for future research and would significantly advance our understanding of the dynamic regulation of the endocannabinoid system.

Differential Signaling Dynamics of Endocannabinoids

Virodhamine exhibits a signaling profile that is distinct from other major endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Its unique properties stem from its differential activity at cannabinoid and other related receptors.

Unlike AEA, which is a partial agonist at the CB1 receptor, Virodhamine acts as a partial agonist or antagonist at the CB1 receptor while functioning as a full agonist at the CB2 receptor. taylorandfrancis.comsigmaaldrich.com This dual activity suggests a nuanced role in modulating endocannabinoid system (ECS) tone. For instance, in the human neocortex, Virodhamine may act as a CB1 receptor antagonist or inverse agonist. nih.gov This contrasts with AEA and another endocannabinoid, noladin ether, which are considered full CB1 receptor agonists in this brain region. nih.gov

Furthermore, Virodhamine's interaction with the orphan G protein-coupled receptor GPR55 sets it apart. It is a potent full agonist at GPR55, with some studies showing significantly higher potency at GPR55 than at either CB1 or CB2 receptors. rndsystems.comnih.gov Research demonstrates that Virodhamine and AEA can modulate GPR55-mediated signaling, acting as partial agonists that enhance the effect of other agonists at low concentrations while inhibiting them at higher concentrations. nih.gov This modulatory role is crucial for understanding the integrated signaling of the ECS. The tissue distribution of Virodhamine also differs from AEA; while concentrations are similar in many brain regions, Virodhamine levels are two- to nine-fold higher than AEA in peripheral tissues, which may correlate with its strong activity at the peripherally expressed CB2 and GPR55 receptors. sigmaaldrich.comnih.gov

| Compound | CB1 Receptor Activity | CB2 Receptor Activity | GPR55 Receptor Activity |

| Virodhamine | Partial Agonist / Antagonist sigmaaldrich.com | Full Agonist taylorandfrancis.com | Full Agonist rndsystems.com |

| Anandamide (AEA) | Partial Agonist | Partial Agonist | Partial Agonist / Modulator nih.gov |

| 2-AG | Full Agonist | Full Agonist | Agonist taylorandfrancis.com |

Novel Therapeutic Analogue Development

The distinct chemical structure and pharmacological activity of Virodhamine make it an attractive scaffold for the development of novel therapeutic analogues. Research has focused on modifying its structure to enhance selectivity and potency for specific targets, particularly outside the classical cannabinoid receptors.

A significant area of investigation is the interaction of Virodhamine and related compounds with monoamine oxidases (MAO). Studies have shown that Virodhamine and its analogues can inhibit MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters. nih.govnih.gov Virodhamine itself is a potent inhibitor of MAO-B, with an IC50 value of 0.71 μM, showing approximately 55-fold greater selectivity for MAO-B over MAO-A. nih.govnih.gov This selective inhibition suggests that analogues based on the Virodhamine structure could be developed as potential therapeutics for neurodegenerative conditions like Parkinson's and Alzheimer's diseases, where MAO-B inhibitors are of clinical interest. nih.gov The development of such analogues represents a promising strategy for creating novel drugs that bridge the endocannabinoid and monoaminergic systems. nih.govnih.gov

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | MAO-B Selectivity |

| Virodhamine | 38.70 | 0.71 | ~55-fold |

| Noladin ether | >100 | 18.18 | >5.5-fold |

| Anandamide | >100 | 39.98 | >2.5-fold |

Crosstalk with Other Biological Systems

Virodhamine's influence extends beyond the endocannabinoid system, demonstrating significant crosstalk with other vital biological networks, including the cardiovascular, monoaminergic, and hematopoietic systems.

Cardiovascular System: Virodhamine has been identified as an endogenous inhibitor of the cytochrome P450 (CYP) epoxygenase CYP2J2, the most abundant CYP in the heart. nih.govnih.govresearchgate.net This enzyme is responsible for metabolizing arachidonic acid and its derivatives into bioactive epoxides involved in cardiovascular function. nih.gov The finding that Virodhamine is present at levels 9.6-fold higher than anandamide in porcine left ventricle tissue underscores the potential physiological relevance of this inhibitory action. nih.govnih.gov This suggests a novel mode of regulation and a direct crosstalk between the cardiovascular endocannabinoid and cytochrome P450 systems. nih.govnih.gov Additionally, Virodhamine causes a full, slowly developing relaxation of the isolated human pulmonary artery, an effect mediated partially by the endothelium and the production of a cyclooxygenase (COX) product. nih.gov

Monoaminergic System: As detailed previously, Virodhamine acts as a time-dependent, irreversible inhibitor of MAO-B. nih.gov This direct interaction provides a link between the ECS and the monoaminergic systems that regulate mood, cognition, and motor control. nih.gov By inhibiting the degradation of monoamines, Virodhamine can modulate monoaminergic neurotransmission, an action distinct from its receptor-mediated effects. nih.gov

Hematopoietic System: Research has shown that Virodhamine plays a role in the development of blood cells. Specifically, it induces the differentiation of megakaryoblastic cells into megakaryocytes, the precursor cells to platelets. nih.govmedchemexpress.com This process is characterized by increased cell adherence, enlarged nuclei, and higher expression of the megakaryocytic marker CD61. nih.gov The mechanism appears to be mediated through the CB2 receptor and involves the activation of mitogen-activated protein kinase (MAPK) signaling and the production of reactive oxygen species (ROS). nih.govmedchemexpress.com This finding highlights a functional role for Virodhamine in regulating hematopoiesis, specifically megakaryopoiesis and subsequent platelet production. nih.govresearchgate.net

Q & A

Q. What methodologies are recommended for quantifying virodhamine in biological tissues, and how are interferences minimized?

Virodhamine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two validated approaches include:

- LC-APCI-MS/MS in SRM mode : Monitors the m/z 348 → 62 transition (precursor ion [M+H]⁺ and fragment ethanolamine). Baseline chromatographic resolution on an ODS column under isocratic conditions prevents interference from isomeric analogs like anandamide .

- LC-ESI-MS/MS with gradient elution : Separates virodhamine from eight endocannabinoid congeners using a HyPurity Advance C8 column. Limits of detection (LOD) as low as 25 fmol on-column are achievable . Deuterated internal standards (e.g., d4-anandamide) improve quantification accuracy.

Q. How should researchers address virodhamine's chemical instability during experimental design?

Virodhamine undergoes rapid hydrolysis to anandamide in aqueous environments, necessitating:

- Use of fresh, cold buffers (pH 7.4) to minimize degradation.

- Immediate freezing of tissue extracts at -80°C post-homogenization.

- Short analytical run times (<15 minutes) with optimized LC conditions to prevent in-source conversion . Stability tests via repeated freeze-thaw cycles and benchtop stability assays are critical for validating protocols.

Q. What functional assays confirm virodhamine's receptor activity profiles?

- CB1/CB2 receptor profiling :

- [35S]GTPγS binding assays : Measure G-protein activation, showing virodhamine acts as a CB1 partial agonist (61% efficacy vs. anandamide) and CB2 full agonist .

- Calcium imaging : High virodhamine concentrations (≥30 µM) induce extracellular Ca²⁺ influx in bronchial epithelial cells, partially mediated by TRPV channels and modulated by CB1 antagonists like SR141716A .

- In vivo hypothermia assays : Dose-dependent hypothermia in mice confirms central CB1 engagement .

Advanced Research Questions

Q. How are enzyme inhibition kinetics (e.g., MAO-A/B) evaluated for virodhamine?

- Fluorometric kynuramine deamination assays : Recombinant human MAO-A/B activities are measured in 384-well plates. IC₅₀ values are determined via dose-response curves (0.01–100 µM inhibitor range) using XLFit software .

- Mechanism studies : Lineweaver-Burk plots and Michaelis-Menten kinetics reveal competitive/non-competitive inhibition. For example, fixed inhibitor concentrations (below/above IC₅₀) are tested against varying kynuramine substrates (1.9–500 µM) to calculate Kᵢ values .

Q. What strategies resolve contradictions in virodhamine's reported CB1 receptor antagonism vs. partial agonism?

Discrepancies arise from assay conditions and stability issues:

- Receptor reserve differences : Cell lines with varying CB1 expression levels alter observed efficacy. Low-expression systems may misclassify partial agonists as antagonists .

- Signal bias : CB1-mediated Ca²⁺ influx (non-canonical signaling) may oppose canonical GTPγS pathways, as seen in bronchial cells where SR141716A enhances virodhamine-induced Ca²⁺ signals .

- Chemical instability : Degradation to anandamide during assays requires rigorous LC-MS validation of sample integrity .

Q. How can researchers investigate virodhamine's biosynthesis pathways given limited enzymatic evidence?

Proposed approaches include:

- Isotopic tracing : Incubate tissues with ¹³C-labeled arachidonic acid/ethanolamine to track incorporation into virodhamine.

- Knockout models : Assess virodhamine levels in Faah⁻/⁻ or Pld⁻/⁻ mice to identify synthesis pathways (e.g., transphosphatidylation by phospholipase D) .

- Enzyme inhibition screens : Test inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) or FAAH in vitro to pinpoint catabolic regulators .

Q. What meta-analysis frameworks address heterogeneity in virodhamine studies (e.g., receptor affinity, in vivo effects)?

- Higgins-Thompson metrics : Calculate I² to quantify heterogeneity (% variation due to study differences vs. chance). For example, I² >50% indicates substantial heterogeneity in CB1 efficacy data .

- Random-effects models : Adjust for between-study variance (τ²) when pooling EC₅₀ values from functional assays .

- Sensitivity analyses : Exclude studies with high risk of bias (e.g., unvalidated stability protocols) to assess robustness .

Methodological Best Practices

- Chromatography : Use C8 or ODS columns with isocratic/gradient elution tailored to separate virodhamine from degradants/isomers .

- Enzyme assays : Include clorgyline (MAO-A inhibitor) and deprenyl (MAO-B inhibitor) as controls to validate assay specificity .

- Data reporting : Provide I² and H statistics in meta-analyses to contextualize heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro